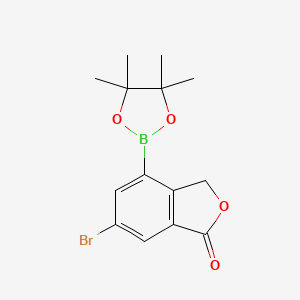
6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one is an organic compound that belongs to the class of benzofurans This compound is characterized by the presence of a bromine atom and a dioxaborolane group attached to a benzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one typically involves a multi-step process. One common method includes the bromination of a benzofuran derivative followed by the introduction of the dioxaborolane group. The reaction conditions often involve the use of solvents such as tetrahydrofuran and catalysts like palladium complexes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the final product. The reaction conditions are optimized to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The dioxaborolane group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium phosphate, and solvents such as toluene or ethanol.
Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Major Products Formed
Substitution Reactions: Formation of various substituted benzofuran derivatives.
Coupling Reactions: Formation of biaryl compounds.
Oxidation and Reduction: Formation of oxidized or reduced benzofuran derivatives.
Scientific Research Applications
6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of advanced materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one involves its interaction with specific molecular targets. The bromine atom and dioxaborolane group can participate in various chemical reactions, leading to the formation of new compounds. These interactions can affect biological pathways and molecular functions, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- 6-bromo-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzofuran
- 4-bromo-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde
Uniqueness
6-Bromo-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one is unique due to its specific substitution pattern on the benzofuran ring
Properties
IUPAC Name |
6-bromo-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-2-benzofuran-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BBrO4/c1-13(2)14(3,4)20-15(19-13)11-6-8(16)5-9-10(11)7-18-12(9)17/h5-6H,7H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCPMKZUUJLLHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC3=C2COC3=O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BBrO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.99 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
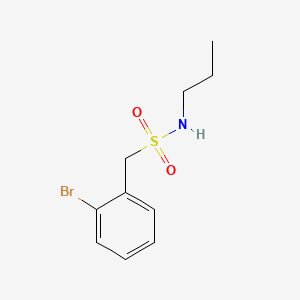
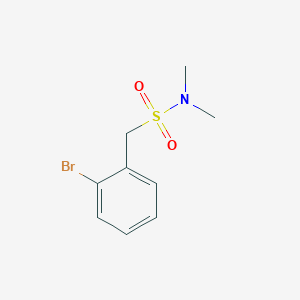
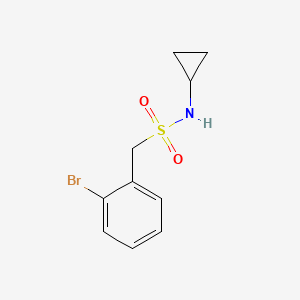
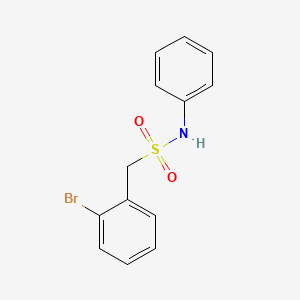
![1-[(2-Bromophenyl)methylsulfonyl]pyrrolidine](/img/structure/B8203063.png)
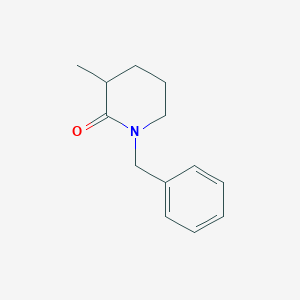
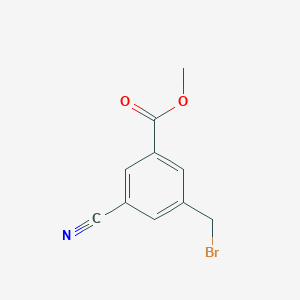
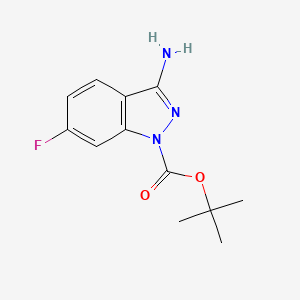
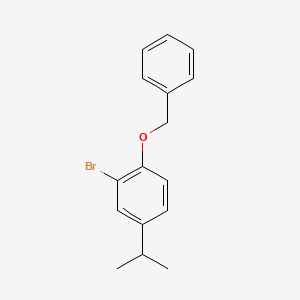
![tert-Butyl 2-({[(tert-butoxy)carbonyl]amino}oxy)acetate](/img/structure/B8203096.png)
![tert-butyl 2-oxo-3H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B8203104.png)
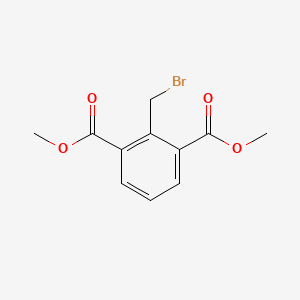
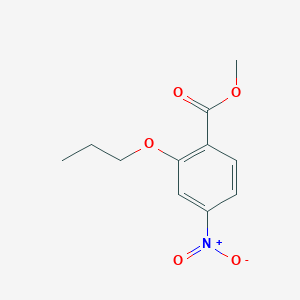
amino}acetamido)acetate](/img/structure/B8203113.png)
